molecular formula C8H8ClN3O B1458137 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1177447-31-2

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1458137
CAS No.: 1177447-31-2
M. Wt: 197.62 g/mol
InChI Key: HGBDGFXWZDTFEB-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2) is a high-value chemical intermediate with the molecular formula C 8 H 8 ClN 3 O and a molecular weight of 197.62 g/mol . This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Recent scientific literature highlights the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core as a critical pharmacophore in the development of potent VCP/p97 inhibitors . VCP/p97 is a key ATPase involved in protein degradation pathways, and its inhibition represents a promising strategy for inducing endoplasmic reticulum stress and apoptosis in cancer cells, showing significant promise in pre-clinical models of Acute Myeloid Leukemia (AML) . Researchers utilize this chloro-methyl intermediate for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to generate diverse compound libraries for biological screening. The compound is typically supplied as a white to yellow solid . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBDGFXWZDTFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence

  • Starting Materials: 4-amino-5-bromopyrimidines or 5-bromo-4-chloropyrimidines.
  • Key Reactions: Nucleophilic substitution, cyclization with amines or guanidines.
  • Yields: High efficiency reported, with over 87% of reactions yielding more than 60% product.

Representative Method

  • Reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of sodium methoxide in methanol to form intermediates.
  • Subsequent reaction with guanidine to afford 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones.

This method provides a robust route to the bicyclic system with good yields and is widely cited in the literature.

Preparation from Preformed Pyridones

An alternative strategy involves building the pyrido[2,3-d]pyrimidine ring system starting from pyridone derivatives.

Reaction Conditions

  • Use of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce substituents at the 4-position.
  • Typical catalysts: Pd(PPh3)4, Pd(OAc)2 with appropriate ligands.
  • Bases: Cesium carbonate, tripotassium phosphate.
  • Solvents: Mixtures of 1,4-dioxane/water, acetonitrile, or DMSO.
  • Microwave irradiation or heating under inert atmosphere is often employed to enhance reaction rates.

Functionalization Examples

  • Introduction of aryl or alkynyl groups at the 4-position via Sonogashira coupling.
  • Amination reactions at the 2-position using various amines under microwave conditions.
  • Formation of phenoxy or thiophenyl derivatives via copper-catalyzed coupling with phenols or thiophenols.

These methods allow for structural diversification and fine-tuning of the biological activity of the derivatives.

Specific Method for 4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

A notable preparation method reported involves the reaction of 4-chloro-5-lithio-6-methoxypyrimidines with 2-(arylmethylidene)propanedinitriles, followed by treatment with alkylamines:

Reaction Steps

Step Reagents/Conditions Outcome Yield
1 4-chloro-6-methoxypyrimidine treated with LDA (lithium diisopropylamide) at –78 °C in THF to generate 4-chloro-5-lithio-6-methoxypyrimidine Lithiation at C-5 position -
2 Reaction with 2-(arylmethylidene)propanedinitriles at –78 °C Conjugate addition to form 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile derivatives Fair to good yields
3 Treatment of adducts with alkylamines in refluxing 1,2-dimethoxyethane (DME) in presence of triethylamine Cyclization to form 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine derivatives Moderate to fair yields

Notes

  • This method is simple and efficient, starting from inexpensive and readily available chemicals.
  • The reaction conditions are mild, and the sequence allows for the introduction of various aryl groups.
  • The resultant compounds include 5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, structurally related to the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Yield Range Remarks
From Preformed Pyrimidines 4-amino-5-bromopyrimidines Guanidine, NaOMe/MeOH Room temp to reflux >60% (majority) Well-established, high yield
Pd-Catalyzed Cross-Coupling Pyridones with aryl halides/boronic acids Pd(PPh3)4, Cs2CO3, CuI 65–140 °C, inert atmosphere 54–94% Allows functionalization at C-4 and C-2
Lithiation and Conjugate Addition 4-chloro-6-methoxypyrimidine, LDA, arylidene dinitriles LDA, triethylamine –78 °C to reflux Moderate to fair Versatile, mild conditions

Research Findings and Practical Considerations

  • The lithiation approach offers a versatile platform for synthesizing 4-chloro-substituted derivatives with methyl groups at C-5, relevant to the target compound.
  • Microwave-assisted amination enhances reaction rates and yields in functionalization steps.
  • Palladium-catalyzed cross-couplings provide structural diversity but require careful control of reaction conditions and catalyst loading.
  • The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidinones.

Scientific Research Applications

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Substituent Limitations : Early syntheses struggled with C4 diversification, but chloro-substituted precursors (as in the target) resolved this .
  • Biological Trends : Dihydro derivatives (C5-C6 single bond) often target kinases requiring flexible binding pockets, while unsaturated forms (e.g., Palbociclib) favor rigid interactions .
  • Contradictions: notes C4 oxygen substituents (e.g., carbonyl) are common in dihydro forms, but the target’s C4 chlorine highlights divergent strategies for reactivity .

Biological Activity

4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, belonging to the pyrido[2,3-d]pyrimidine family, exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications.

  • Chemical Formula : C₈H₈ClN₃O
  • Molecular Weight : 185.62 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its role as an inhibitor of various enzymes and receptors.

1. Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class are potent inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. For instance:

  • Case Study : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant activity against mammary neoplasms and other cancer types by inhibiting specific kinases involved in tumor progression .

2. Antiviral Properties

This compound has also shown promise as an antiviral agent. In particular:

  • Case Study : It was reported that certain derivatives can inhibit Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential use in treating viral infections .

3. Cardiovascular Applications

The structural features of this compound allow it to interact with cardiovascular receptors:

  • Research Findings : Compounds from this class have been identified as angiotensin II receptor antagonists, indicating their potential as antihypertensive agents .

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes:

  • Tyrosine Kinase Inhibition : The compound's structure allows it to effectively inhibit tyrosine kinases involved in cell signaling pathways related to cancer .

Data Table of Biological Activities

Activity TypeTargetReference
AntitumorTyrosine Kinase
AntiviralHCV NS5B Polymerase
CardiovascularAngiotensin II Receptor

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one?

The synthesis typically involves multi-component reactions (MCRs) starting from α,β-unsaturated esters or pyridone precursors. For example:

  • Step 1 : React methyl acrylate (or similar α,β-unsaturated esters) with malononitrile in NaOMe/MeOH to form 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles .
  • Step 2 : Cyclize the intermediate with substituted guanidines (e.g., N-aryl guanidines) in 1,4-dioxane under microwave irradiation (140°C, 10 min) to yield 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. Chlorination at C4 can be achieved using POCl₃ or other halogenating agents to introduce the chloro substituent .

Q. How can C5–C6 unsaturated derivatives be synthesized from the dihydro precursor?

Dehydrogenation of the 5,6-dihydro scaffold is critical for enhancing bioactivity. Two validated methods:

  • Photochemical Autocatalysis : Irradiate the dihydro compound in DMSO at 365–450 nm under aerobic conditions. This generates a long-lived radical intermediate, enabling dehydrogenation without external photosensitizers. Hydrogen peroxide is a byproduct .
  • Chemical Reagents : Use NaH in DMSO for aryl-substituted derivatives or Na₂SeO₃ in DMSO for alkyl/aryl substrates. These methods achieve full conversion to unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones .

Advanced Research Questions

Q. What strategies modulate kinase selectivity in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Selectivity hinges on substituent engineering and scaffold modifications:

  • C2 and C4 Substituents : Introduce aryl groups (e.g., 2-chloro-4-(3-fluoropyridinyl)phenyl at C6) to enhance binding to salt-inducible kinases (SIKs). Methyl or amino groups at C2 improve specificity .
  • Borylation and Suzuki Coupling : Install boron pinacol esters via Miyaura borylation at phenyl rings, followed by Pd-catalyzed cross-coupling to diversify substituents. This approach shifts selectivity toward FGFR4 or SIK isoforms .
  • Radical Trapping : Use EPR spectroscopy and spin-trapping agents (e.g., TEMPO) to study intermediates during dehydrogenation, ensuring minimal off-target reactivity .

Q. How does introducing substituents at C4 affect biological activity and synthetic feasibility?

The C4 position is sterically constrained but critical for kinase inhibition:

  • Chlorine Introduction : Chlorination at C4 via 4-chloropyrimidine precursors enables subsequent SNAr reactions with amines or thiols. This modification increases potency against ZAP-70 and BCR kinases (IC₅₀ < 100 nM) .
  • Steric Challenges : Bulky groups (e.g., tert-butyl) hinder cyclization during pyridone ring formation. Optimal substituents are small (e.g., NH₂, CH₃) to maintain synthetic yields (>70%) .

Q. What mechanistic insights explain the autocatalytic dehydrogenation of 5,6-dihydro derivatives?

The photochemical process involves:

  • Radical Formation : Irradiation generates a diradical species stabilized by conjugation. EPR studies confirm a persistent radical intermediate with a half-life >24 hours .
  • Hydrogen Peroxide Role : Aerobic conditions promote H₂O₂ formation, which oxidizes the dihydro scaffold. Radical quenchers (e.g., BHT) inhibit dehydrogenation, confirming a radical chain mechanism .

Methodological Considerations

Q. How are solubility and crystallinity optimized for in vitro assays?

  • Alkylation : Methylation of N8 improves aqueous solubility by disrupting hydrogen-bonding networks. For NH-containing analogs (e.g., pancreatic cancer candidates), use photocleavable protecting groups (e.g., 4,5-dimethoxy-2-nitrobenzyl) to maintain solubility during synthesis .
  • Crystallization : Co-crystallize with kinase domains (e.g., SIK3) in 20% PEG 3350, 0.2 M ammonium acetate (pH 6.5) to resolve binding modes .

Q. How are synthetic bottlenecks addressed for diverse substituent libraries?

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., guanidine cyclization from 24h to 10 min) .
  • Parallel Synthesis : Use automated platforms to vary R6 and C2-phenylamino groups, enabling rapid SAR profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

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